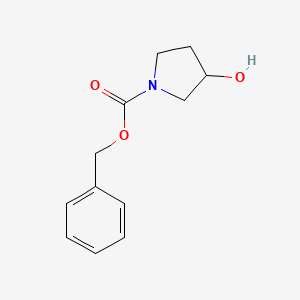

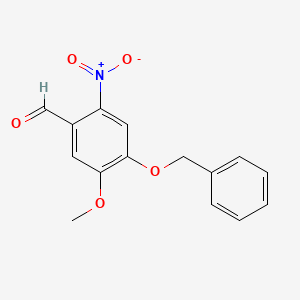

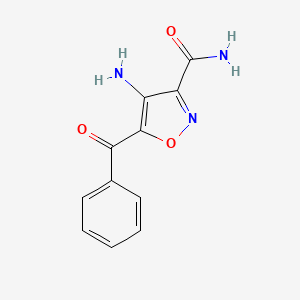

4-(4-Acetylanilino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(4-Acetylanilino)-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone, characterized by techniques such as FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single-crystal X-ray diffraction (Nayak et al., 2014). Another approach includes the use of acetic anhydride and strong acids, leading to unexpected products and highlighting the compound's diverse reactivity (Luque et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound has been confirmed through IR, 1H NMR, and X-ray diffraction studies. Its structure is further analyzed through FT-IR spectrum recording and vibrational wavenumbers computed using HF and DFT methods, revealing insights into the NH stretching frequency and hyperconjugative interactions within the molecule (Raju et al., 2015).

Chemical Reactions and Properties

This compound exhibits a rich variety of chemical reactivity, including interactions that lead to the formation of unexpected polysubstituted quinolines. These reactions showcase the compound's potential in synthesizing complex molecules with various functionalities (Luque et al., 2016).

Physical Properties Analysis

The crystal and molecular structure of this compound, including its synthesis and characterization, have been extensively studied. Single crystal X-ray diffraction techniques have provided detailed insights into the compound's geometric and spatial configuration, further supported by spectroscopic and thermal analysis (Nayak et al., 2014).

Chemical Properties Analysis

Investigations into the spectroscopic characterization and reactive properties of this compound have revealed its hydrophilic and hydrophobic segments, alongside predictions of reactive sites within the molecule. Such studies involve DFT quantum chemical calculations, vibrational assignments, and molecular electrostatic potential mapping, elucidating the compound's stability, charge transfer mechanisms, and potential reactivity towards electrophilic attacks (Mary et al., 2017).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Spectroscopy

FT-IR, Molecular Structure, and Spectroscopy : The molecular structure of a similar compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was analyzed using various spectroscopic techniques including FT-IR, NMR, and X-ray diffraction. This analysis revealed insights into vibrational wavenumbers, molecular stability, and charge transfer within the molecule, providing a foundation for understanding its chemical behavior and potential applications (Raju et al., 2015).

Computational and Spectroscopic Studies : Another study involved computational and spectroscopic analyses of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. This research utilized density functional theory (DFT) and molecular docking studies, highlighting the compound's potential for biological activities and interactions with specific proteins (Mary et al., 2017).

Potential Biological and Pharmacological Applications

Biological Activity and Molecular Docking : Molecular docking studies suggest that derivatives of 4-oxobutanoic acid, including 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, exhibit promising biological activities. These compounds have been studied for their psychotropic effects, indicating potential applications in the development of new pharmaceutical substances (Pulina et al., 2022).

Inhibition of Cellular Processes : Research has shown that 4-Methylthio-2-oxobutanoic acid, a related compound, can induce apoptosis in human cell lines independently of its impact on specific enzymes. This suggests its potential application in therapeutic strategies targeting cancer or other diseases where controlled cell death is beneficial (Tang et al., 2006).

Chemical Structure and Metabolic Processes : The chemical structure of 4-phenyl-4-oxobutanoic acids has been linked to metabolic chiral inversion, important in pharmaceutical development. Understanding this relationship is crucial for designing effective drugs with predictable metabolic profiles (Yoshida et al., 1997).

Analytical Applications in Environmental Science : Fenthion haptens, including derivatives of 4-oxobutanoic acid, have been used in developing sensitive assays for detecting organophosphorous insecticides in agricultural samples, demonstrating an important application in environmental monitoring (Zhang et al., 2008).

Eigenschaften

IUPAC Name |

4-(4-acetylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGOIZJQTLJRAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342002 |

Source

|

| Record name | 4-(4-Acetylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62134-55-8 |

Source

|

| Record name | 4-(4-Acetylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.